cinnamyl alcohol

Descripción general

Descripción

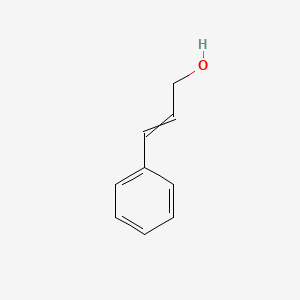

Cinnamyl alcohol, also known as cinnamic alcohol or styryl carbinol, is an organic compound with the chemical formula C9H10O. It is a white crystalline solid when pure and a yellow oil when impure. This compound is found in esterified form in storax, Balsam of Peru, and cinnamon leaves . This compound is known for its distinctive odor, described as sweet, balsamic, hyacinth, spicy, green, powdery, and cinnamic .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cinnamyl alcohol can be synthesized through several methods. One common method involves the reduction of cinnamaldehyde. This can be achieved using various reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation . Another method involves the enzymatic reduction of cinnamaldehyde using carboxylic acid reductase .

Industrial Production Methods

Industrial production of this compound often involves the chemical synthesis starting from cinnamaldehyde. This process can be optimized using a biphasic system to overcome product inhibition and achieve higher yields . The use of engineered Escherichia coli expressing carboxylic acid reductase has also been explored for the biosynthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Cinnamyl alcohol undergoes various chemical reactions, including:

Reduction: It can be reduced to 3-phenyl-1-propanol using hydrogenation catalysts.

Substitution: This compound can participate in substitution reactions, such as the Friedel-Crafts alkylation of aromatic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, bimetallic Au–Pd nanoparticles.

Reduction: Sodium borohydride, hydrogenation catalysts.

Substitution: Aluminum-containing mesoporous catalysts.

Major Products

Oxidation: Cinnamaldehyde.

Reduction: 3-phenyl-1-propanol.

Substitution: Alkylated aromatic compounds.

Aplicaciones Científicas De Investigación

Cinnamyl alcohol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of cinnamyl alcohol involves its interaction with various molecular targets and pathways. It is absorbed through the skin and gut, where it is metabolized to cinnamaldehyde . This compound exerts its effects by interacting with cellular membranes, enzymes, and receptors, leading to various biological activities such as antimicrobial and anti-inflammatory effects .

Comparación Con Compuestos Similares

Cinnamyl alcohol is part of the cinnamyl family of compounds, which includes cinnamic aldehyde, cinnamic acid, cinnamic acetate, and 2-methoxy-cinnamaldehyde . Compared to these compounds, this compound is unique due to its specific odor profile and its use in perfumery and deodorants . Additionally, its role in the biosynthesis of lignin and its potential therapeutic properties make it distinct from other cinnamyl compounds .

Similar Compounds

Cinnamic aldehyde: Known for its sweet and spicy aroma, used in flavoring and fragrances.

Cinnamic acid: Used in the synthesis of

Actividad Biológica

Cinnamyl alcohol is a naturally occurring compound found in cinnamon oil and is known for its diverse biological activities. This article delves into its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects, supported by case studies and detailed research findings.

This compound (C₉H₁₀O) is an aromatic alcohol that is primarily derived from the bark of cinnamon trees. Its structure consists of a phenyl group attached to a propenyl alcohol moiety, contributing to its unique properties and activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

- Research Findings :

- A study demonstrated that this compound had higher antioxidant activity compared to its precursor, cinnamaldehyde, when evaluated using various assays such as DPPH and ABTS radical scavenging tests .

- The compound was shown to significantly reduce malondialdehyde (MDA) production in vegetable oils during thermal processing, indicating its potential use as a natural preservative in food products .

Antimicrobial Properties

This compound has been reported to possess antimicrobial effects against a variety of pathogens. Its efficacy has been tested against bacteria and fungi, making it a candidate for use in food preservation and as a therapeutic agent.

- Case Studies :

- In vitro studies indicated that this compound exhibited bactericidal activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating its potential as a natural antimicrobial agent .

- A study highlighted the effectiveness of this compound in inhibiting fungal growth, particularly against Candida albicans, suggesting its application in antifungal treatments .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. It has shown low acute toxicity levels in animal models, which supports its potential use in food and cosmetic applications.

- Toxicity Data :

Metabolism and Bioactivation

Understanding the metabolic pathways of this compound is crucial for evaluating its biological activity. Research indicates that it undergoes phase I and phase II metabolism, resulting in various metabolites.

- Metabolic Studies :

- A study utilizing human liver microsomes revealed that this compound is metabolized into several compounds, including cinnamic acid and other conjugates .

- The bioactivation process is essential for determining the compound's efficacy and safety profile as it may influence its therapeutic potential .

Summary of Biological Activities

Propiedades

IUPAC Name |

3-phenylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCCDEMITAIZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041491 | |

| Record name | 3-Phenyl-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250.00 to 258.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104-54-1 | |

| Record name | Cinnamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 °C | |

| Record name | Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.